9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene is a complex organic compound that belongs to the class of azulene derivatives Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties
Preparation Methods
The synthesis of 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the azulene core through a series of cyclization reactions.
Introduction of Substituents: The chloro-phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Final Cyclization and Purification: The final step involves cyclization to form the complete azulene structure, followed by purification using techniques like column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness.
Chemical Reactions Analysis
9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene include other azulene derivatives such as:
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Pentalene: Another non-benzenoid aromatic hydrocarbon with unique electronic properties.
Heptalene: A compound with a similar structure but different electronic characteristics.
The uniqueness of 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene lies in its specific substituents and nitrogen-rich structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN5 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |
InChI |
InChI=1S/C17H14ClN5/c1-9-7-14-12(8-19-9)16(11-5-3-4-6-13(11)18)21-15-10(2)22-23-17(15)20-14/h3-8H,1-2H3,(H2,20,22,23) |
InChI Key |
IMTGMMMWKSQSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.